Methyl 5,6-dibromopicolinate Methyl 5,6-dibromopicolinate
Brand Name: Vulcanchem
CAS No.: 1214375-13-9
VCID: VC3269929
InChI: InChI=1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
SMILES: COC(=O)C1=NC(=C(C=C1)Br)Br
Molecular Formula: C7H5Br2NO2
Molecular Weight: 294.93 g/mol

Methyl 5,6-dibromopicolinate

CAS No.: 1214375-13-9

Cat. No.: VC3269929

Molecular Formula: C7H5Br2NO2

Molecular Weight: 294.93 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,6-dibromopicolinate - 1214375-13-9

Specification

CAS No. 1214375-13-9
Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
IUPAC Name methyl 5,6-dibromopyridine-2-carboxylate
Standard InChI InChI=1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
Standard InChI Key LYHRXCVWNSIURQ-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=C(C=C1)Br)Br
Canonical SMILES COC(=O)C1=NC(=C(C=C1)Br)Br

Introduction

Chemical Identity and Basic Properties

Methyl 5,6-dibromopicolinate is an organic compound with the molecular formula C7H5Br2NO2. It contains a pyridine ring structure with two bromine atoms at the 5 and 6 positions and a methyl carboxylate group. The compound has a molecular weight of 294.93 g/mol, calculated using standard atomic weight values . This dibrominated derivative of picolinic acid has been documented in chemical databases since 2010, with the most recent modification to its entry occurring on March 1, 2025 .

The core structure of the compound consists of:

  • A pyridine ring with nitrogen at position 1

  • Bromine atoms at positions 5 and 6

  • A methyl carboxylate group (-COOCH3) at position 2

Table 1: Basic Properties of Methyl 5,6-dibromopicolinate

PropertyValueSource
Molecular FormulaC7H5Br2NO2PubChem
Molecular Weight294.93 g/molPubChem
Creation Date in DatabaseJuly 21, 2010PubChem
Last Database UpdateMarch 1, 2025PubChem

Nomenclature and Chemical Identifiers

Systematic and Common Names

The compound is known by several names, with its IUPAC name being methyl 5,6-dibromopyridine-2-carboxylate. This systematic nomenclature precisely describes the structure, indicating the positions of the bromine atoms and the nature of the carboxylate group. The compound is also referred to by several synonyms in chemical databases and literature.

Table 2: Names and Synonyms of Methyl 5,6-dibromopicolinate

Name TypeValue
IUPAC Namemethyl 5,6-dibromopyridine-2-carboxylate
Common Synonyms- Methyl 5,6-dibromopicolinate
- 2-Pyridinecarboxylic acid, 5,6-dibromo-, methyl ester
- Methyl5,6-dibromopicolinate

These naming conventions follow standard chemical nomenclature practices, with the IUPAC name providing the most systematic description of the compound's structure .

Registry Numbers and Database Identifiers

For precise identification in chemical databases and literature, Methyl 5,6-dibromopicolinate has been assigned various unique identifiers:

Table 3: Registry Numbers and Database Identifiers

Identifier TypeValuePurpose
CAS Registry Number1214375-13-9Chemical Abstracts Service identification
PubChem CID46311115PubChem Compound Identifier
DSSTox Substance IDDTXSID50673208EPA's DSSTox database identifier
Wikidata IDQ82594586Wikidata reference number

Structural Representations and Chemical Notation

Line Notations

Methyl 5,6-dibromopicolinate can be represented using various chemical notation systems that encode its structure in string format:

Table 4: Chemical Notation Systems for Methyl 5,6-dibromopicolinate

Notation TypeValueComputed By
SMILESCOC(=O)C1=NC(=C(C=C1)Br)BrOEChem 2.3.0
InChIInChI=1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3InChI 1.0.5
InChIKeyLYHRXCVWNSIURQ-UHFFFAOYSA-NInChI 1.0.5

These notations provide standardized ways to represent the compound's structure in a linear format, facilitating database searches and computational analyses .

Database Presence and Information Sources

Chemical Databases

Methyl 5,6-dibromopicolinate is documented in several chemical databases, providing a foundation for its identification and characterization:

Table 5: Database Records for Methyl 5,6-dibromopicolinate

DatabaseIdentifierLicense/Access
PubChemCID 46311115Public access
EPA DSSToxDTXSID50673208Subject to EPA privacy policies
WikidataQ82594586CC Zero license

These database entries contain structural information, identifiers, and basic properties of the compound .

Structural Relationships and Similar Compounds

Related Compounds

The PubChem database indicates that similar compounds can be found through structure-based searches. The database provides links to search for:

  • Similar Compounds (2D): Compounds with structural similarity based on two-dimensional representation

  • Similar Conformers (3D): Compounds with similar three-dimensional structural configurations

These searches would yield compounds that share structural features with Methyl 5,6-dibromopicolinate, potentially including other halogenated pyridine derivatives or compounds with similar substitution patterns .

Substance Relationships

Within PubChem, the compound is associated with multiple substance records ("Same Count: 59"), indicating that it appears in various substance collections or has been reported by different data sources . This suggests the compound's relevance across multiple chemical contexts or research areas.

Chemical Structure Analysis

Molecular Features

Based on the molecular formula and structural data, Methyl 5,6-dibromopicolinate possesses several notable features:

Table 6: Key Structural Features of Methyl 5,6-dibromopicolinate

FeatureDescriptionSignificance
Pyridine CoreSix-membered heterocyclic aromatic ring with nitrogenProvides basic chemical properties and potential for coordination
Dibromo SubstitutionTwo bromine atoms at positions 5 and 6May serve as reactive sites for chemical modifications
Methyl CarboxylateEster group at position 2Provides potential for hydrolysis or transesterification reactions

The presence of two bromine atoms and a carboxylate group on the pyridine ring creates a multifunctional structure with potential for various chemical transformations .

Atomic Composition

The molecular formula C7H5Br2NO2 indicates the following atomic composition:

Table 7: Atomic Composition of Methyl 5,6-dibromopicolinate

ElementCountContribution to Properties
Carbon (C)7Forms the backbone of the molecule
Hydrogen (H)5Present in the methyl group and aromatic positions
Bromine (Br)2Provides sites for potential substitution reactions
Nitrogen (N)1Part of the pyridine ring
Oxygen (O)2Present in the carboxylate group

This composition contributes to the compound's molecular weight of 294.93 g/mol and influences its physical and chemical properties .

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